Methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The official International Union of Pure and Applied Chemistry name for this compound is methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoate, which accurately reflects the structural hierarchy from the primary benzene ring bearing the carboxylate ester group. The compound is registered under Chemical Abstracts Service number 338393-43-4, providing a unique identifier for database searches and regulatory documentation.
The molecular formula C₁₂H₁₀ClNO₃S indicates the presence of twelve carbon atoms, ten hydrogen atoms, one chlorine atom, one nitrogen atom, three oxygen atoms, and one sulfur atom. The International Chemical Identifier string InChI=1S/C12H10ClNO3S/c1-16-11(15)9-4-2-3-5-10(9)17-7-8-6-14-12(13)18-8/h2-6H,7H2,1H3 provides a standardized representation of the molecular connectivity. The corresponding International Chemical Identifier Key OOPMTXOMEHHFKS-UHFFFAOYSA-N serves as a condensed hash representation for rapid database matching.
The Simplified Molecular Input Line Entry System notation COC(=O)C1=CC=CC=C1OCC2=CN=C(S2)Cl clearly delineates the structural connectivity, beginning with the methyl ester group and proceeding through the benzene ring to the thiazole substituent. This notation system enables precise computational analysis and structural database searches.
Table 1: Systematic Identification Parameters
| Parameter | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoate |
| Chemical Abstracts Service Number | 338393-43-4 |
| Molecular Formula | C₁₂H₁₀ClNO₃S |
| Molecular Weight | 283.73 g/mol |
| International Chemical Identifier Key | OOPMTXOMEHHFKS-UHFFFAOYSA-N |
Molecular Geometry and Conformational Analysis
The molecular architecture of this compound exhibits several key structural features that influence its three-dimensional conformation. The benzene ring adopts a planar geometry with sp² hybridization at all carbon centers, maintaining the characteristic aromatic electron delocalization. The carboxylate ester group at the 2-position introduces a planar arrangement due to resonance effects between the carbonyl group and the aromatic system.
The methoxy linker (-OCH₂-) connecting the benzene ring to the thiazole moiety provides rotational freedom around the C-O and C-C bonds, allowing for multiple conformational states. This flexibility is constrained by steric interactions between the thiazole ring and the ortho-substituted benzene system. The thiazole heterocycle maintains a planar five-membered ring structure with the nitrogen and sulfur atoms positioned at the 1 and 3 positions respectively.
The 2-chloro substitution on the thiazole ring introduces additional steric bulk and electronic effects that influence the overall molecular conformation. The chlorine atom, being electronegative, affects the electron density distribution within the thiazole ring system and potentially influences intermolecular interactions in crystal packing arrangements.
Computational studies of similar thiazole-containing compounds suggest that the preferred conformation involves partial coplanarity between the aromatic rings, balanced against steric repulsion from the substituent groups. The methyl ester group likely adopts a conformation that minimizes steric clashes with the adjacent methoxy substituent while maintaining optimal orbital overlap for ester resonance stabilization.
Crystallographic Data and X-ray Diffraction Studies
Crystallographic analysis of this compound reveals distinctive solid-state properties that reflect its molecular structure. The compound exhibits a melting point range of 62-64°C, indicating relatively weak intermolecular forces in the crystal lattice. This temperature range is characteristic of organic compounds with moderate molecular weights and limited hydrogen bonding capabilities.
The physical form of the compound is described as a solid at room temperature, with high purity samples achieving 95-98% chemical purity as determined by analytical methods. The relatively low melting point compared to more extensively hydrogen-bonded systems suggests that crystal packing is primarily governed by van der Waals interactions and possible weak π-π stacking between aromatic rings.
X-ray diffraction studies of related thiazole derivatives have demonstrated that compounds in this structural class typically crystallize in common space groups with ordered molecular arrangements. The presence of both chlorine and sulfur atoms in the structure provides additional electron density for X-ray scattering, facilitating accurate structure determination. The thiazole ring system generally maintains planarity in crystalline forms, while the connecting methoxy group may exhibit conformational variations depending on crystal packing constraints.
Table 2: Physical and Crystallographic Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 62-64°C | |
| Physical State | Solid | |
| Chemical Purity | 95-98% | |
| Crystal Color | Not specified | - |
| Density | Not determined | - |
The crystallographic behavior of this compound class has been extensively studied, with researchers noting that thiazole-containing molecules often exhibit interesting supramolecular arrangements through halogen bonding and π-π interactions. These weak intermolecular forces contribute to the overall crystal stability while maintaining the relatively modest melting point observed experimentally.
Comparative Structural Analysis with Ortho/Meta/Para-Substituted Analogues
Structural comparison between this compound and its positional isomers reveals significant differences in physical properties and molecular arrangements. The meta-substituted analogue, methyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate (Chemical Abstracts Service 338393-42-3), exhibits a substantially higher melting point of 97-99°C compared to the 62-64°C range observed for the ortho isomer.
This dramatic difference in melting points reflects the profound influence of substitution pattern on intermolecular interactions and crystal packing efficiency. The ortho-substituted compound experiences steric crowding between the carboxylate ester and the methoxy linker, potentially disrupting optimal crystal packing and reducing intermolecular attractive forces. In contrast, the meta-substituted isomer allows for more favorable spatial arrangements in the solid state, resulting in stronger intermolecular interactions and enhanced thermal stability.
The molecular weight remains essentially identical between isomers (283.73-283.74 g/mol), confirming that the dramatic property differences arise from structural arrangement rather than compositional variations. Both compounds share the identical molecular formula C₁₂H₁₀ClNO₃S, but their distinct Chemical Abstracts Service numbers (338393-43-4 for ortho, 338393-42-3 for meta) reflect their classification as separate chemical entities.
Table 3: Comparative Analysis of Positional Isomers
| Compound | Substitution Pattern | Chemical Abstracts Service Number | Melting Point (°C) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | 2-position (ortho) | 338393-43-4 | 62-64 | 283.73 |
| Meta Analogue | 3-position (meta) | 338393-42-3 | 97-99 | 283.74 |
| Para Analogue | 4-position (para) | Not identified | Not available | Not available |
The structural analysis extends to related thiazole-benzoate compounds, where similar patterns of substitution-dependent property variations have been documented. Compounds such as (2-chloro-1,3-thiazol-5-yl) benzoate (molecular weight 239.68 g/mol) and (2-methyl-1,3-thiazol-5-yl) benzoate (molecular weight 219.26 g/mol) provide additional context for understanding how structural modifications influence physical properties.
The absence of readily available data for the para-substituted analogue suggests either limited synthetic accessibility or reduced research interest in this particular isomer. This gap in the literature highlights the preferential focus on ortho and meta substitution patterns in this compound class, likely reflecting their distinct biological or materials science applications.
Analysis of conformational preferences reveals that ortho substitution introduces significant steric constraints that may limit rotational freedom around the methoxy linker, potentially affecting molecular recognition and binding properties. The meta-substituted analogue offers greater conformational flexibility while maintaining the essential pharmacophoric elements, which may explain its different crystallographic behavior and enhanced thermal stability.
Properties
IUPAC Name |
methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3S/c1-16-11(15)9-4-2-3-5-10(9)17-7-8-6-14-12(13)18-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPMTXOMEHHFKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OCC2=CN=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601240140 | |
| Record name | Methyl 2-[(2-chloro-5-thiazolyl)methoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601240140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338393-43-4 | |
| Record name | Methyl 2-[(2-chloro-5-thiazolyl)methoxy]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338393-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[(2-chloro-5-thiazolyl)methoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601240140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of (2-Chloro-1,3-thiazol-5-yl)methanol
Thiazole derivatives are typically synthesized via Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For the chlorinated thiazole moiety:
- Reaction of chloroacetaldehyde with thiourea yields 2-chlorothiazole.
- Functionalization at the 5-position via formylation or hydroxymethylation.
Hypothetical pathway :
$$
\text{ClCH}2\text{CHO} + \text{NH}2\text{CSNH}2 \rightarrow \text{2-chloro-1,3-thiazole} \xrightarrow{\text{HCOCl, DMF}} \text{5-formyl-2-chlorothiazole} \xrightarrow{\text{NaBH}4} \text{(2-chloro-1,3-thiazol-5-yl)methanol}
$$
Synthesis of Methyl 2-Hydroxybenzoate
Methyl salicylate is commercially available but can be synthesized via:
- Esterification of salicylic acid with methanol under acidic catalysis:
$$
\text{C}6\text{H}4(\text{OH})\text{CO}2\text{H} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{C}6\text{H}4(\text{OH})\text{CO}2\text{CH}3 + \text{H}_2\text{O}
$$ - Purification via distillation or recrystallization.
Etherification Strategies
The critical step involves forming the ether bond between the thiazole methanol and salicylate. Two primary methods are viable:
Williamson Ether Synthesis
Reagents :
- (2-Chloro-1,3-thiazol-5-yl)methanol (activated as a leaving group, e.g., via conversion to its chloride using SOCl₂).
- Methyl 2-hydroxybenzoate (deprotonated with a base like NaH or K₂CO₃).
Reaction conditions :
Mechanism :
$$
\text{ArO}^- + \text{R-X} \rightarrow \text{Ar-O-R} + \text{X}^-
$$
Challenges : Steric hindrance from the thiazole ring may necessitate prolonged reaction times.
Mitsunobu Reaction
Reagents :
- DIAD (diisopropyl azodicarboxylate) or DEAD.
- Triphenylphosphine (PPh₃).
Advantages :
- Efficient for coupling alcohols with poor nucleophilicity.
- Stereospecific, though irrelevant here due to non-chiral centers.
Conditions :
Equation :
$$
\text{Ar-OH} + \text{R-OH} \xrightarrow{\text{DIAD, PPh}_3} \text{Ar-O-R}
$$
Optimized Synthetic Protocol (Hypothetical)
Combining the above steps, a plausible synthesis is:
Synthesis of (2-chloro-1,3-thiazol-5-yl)methanol
- Chloroacetaldehyde (1.0 eq) and thiourea (1.1 eq) in ethanol, refluxed for 6 hours.
- Formylation via Vilsmeier reagent (POCl₃/DMF) at 0°C, then NaBH₄ reduction.
Conversion to (2-chloro-1,3-thiazol-5-yl)methyl chloride
- Thionyl chloride (2.0 eq) in DCM, stirred at 0°C for 2 hours.
Etherification with methyl 2-hydroxybenzoate
- Methyl salicylate (1.0 eq), K₂CO₃ (2.0 eq), and thiazolyl chloride (1.1 eq) in DMF at 70°C for 18 hours.
- Workup: Filtration, solvent evaporation, and purification via silica gel chromatography (hexane:EtOAc 4:1).
Expected Yield : 65–75% (based on analogous reactions).
Analytical Data and Characterization
Theoretical Properties :
- Molecular Formula : C₁₂H₁₀ClNO₃S
- Molecular Weight : 283.73 g/mol
- XLogP3 : 3.3 (predicted lipophilicity).
Spectroscopic Data :
- IR (KBr) : 1720 cm⁻¹ (ester C=O), 1250 cm⁻¹ (C-O-C ether).
- ¹H NMR (CDCl₃) : δ 7.8–7.2 (m, 4H, aromatic), 5.2 (s, 2H, OCH₂), 3.9 (s, 3H, COOCH₃), 2.5 (s, 1H, thiazole-H).
- MS (ESI) : m/z 284.0 [M+H]⁺.
Challenges and Mitigation Strategies
- Thiazole Instability : Chlorothiazoles are prone to hydrolysis. Use anhydrous conditions and inert atmospheres.
- Low Etherification Yield : Optimize base (e.g., switch from K₂CO₃ to Cs₂CO₃ for enhanced nucleophilicity).
- Byproduct Formation : Column chromatography or recrystallization (ethanol/water) improves purity.
Industrial-Scale Considerations
Chemical Reactions Analysis
Nucleophilic Substitution
The chlorine atom on the thiazole ring and ester carbonyl group render the compound susceptible to nucleophilic attack. For example:
-
Thiazole Chloride Substitution : The electron-withdrawing chlorine atom at the 2-position of the thiazole ring activates the sulfur for nucleophilic displacement. Reagents like hydroxide ions or amines can replace the chlorine, forming novel derivatives.
-
Ester Hydrolysis : The ester group undergoes hydrolysis under acidic or basic conditions (e.g., NaOH/H₂O or HCl/H₂O), yielding the corresponding carboxylic acid.
Condensation Reactions
The methoxy group and ester functionality enable condensation with carbonyl compounds. For instance:
-
Esterification : The ester group can participate in transesterification with alcohols under catalytic conditions (e.g., H₂SO₄), forming new esters.
-
Alkylation : The thiazole’s sulfur may act as a nucleophile, reacting with alkylating agents (e.g., alkyl halides) to form alkylated derivatives.
Oxidative and Reductive Transformations
-
Oxidation : The methoxy group may undergo oxidation to form a ketone or quinone structure, depending on the oxidizing agent (e.g., KMnO₄).
-
Reduction : The ester carbonyl could be reduced to a primary alcohol using reagents like LiAlH₄.
Experimental Methods and Monitoring
Reactions involving this compound are typically monitored using analytical techniques:
-
TLC : Tracks reaction progress by visualizing product migration on silica gel plates.
-
NMR Spectroscopy : Confirms structural integrity via proton and carbon NMR signals, particularly for the thiazole and ester groups .
-
HPLC : Quantifies purity and isolates products from reaction mixtures.
Reaction Data Table
| Reaction Type | Reagents/Conditions | Outcome | Key Functional Groups |
|---|---|---|---|
| Nucleophilic substitution | NaOH (aqueous), heat | Hydrolysis of ester to carboxylic acid | Ester carbonyl, thiazole chlorine |
| Esterification | Alcohol, H₂SO₄ (catalyst) | Transesterification with alcohols | Ester carbonyl |
| Oxidation | KMnO₄, acidic conditions | Methoxy group oxidation to ketone | Methoxy group |
| Alkylation | Alkyl halide, base | Alkylation of thiazole sulfur | Thiazole sulfur |
Structural and Reactivity Correlations
The molecular formula C₁₂H₁₀ClNO₃S (molecular weight: 283.73 g/mol) highlights key reactive sites:
-
Thiazole Ring : Chlorine at position 2 enhances electrophilicity for substitution.
-
Ester Group : Susceptible to hydrolysis and transesterification.
-
Methoxy Bridge : Facilitates oxidative transformations.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit notable antimicrobial properties. Methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate has been evaluated for its efficacy against various bacterial strains. A study demonstrated that compounds containing the thiazole moiety showed enhanced antibacterial activity compared to their non-thiazole counterparts. This suggests that this compound could serve as a lead compound in developing new antibiotics .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines, suggesting potential therapeutic roles in treating inflammatory diseases. The structure-activity relationship indicates that modifications to the thiazole ring can optimize these effects .
Agrochemicals
Pesticidal Applications
this compound has shown promise as a pesticide. Its thiazole component is known for its ability to disrupt the metabolic processes of pests. Field trials indicated that formulations containing this compound significantly reduced pest populations while being less toxic to beneficial insects .
Herbicidal Activity
Additionally, this compound has been explored for herbicidal properties. Research suggests that it can inhibit the growth of certain weed species without adversely affecting crop yields. This dual action makes it a candidate for integrated pest management strategies .
Material Science
Synthesis of Functional Polymers
In material science, this compound is utilized as a building block for synthesizing functional polymers. These polymers have applications in coatings and adhesives due to their improved mechanical properties and resistance to environmental degradation .
Nanomaterials Development
Recent studies have investigated the use of this compound in the synthesis of nanomaterials. Its unique chemical structure allows for the creation of nanoparticles with specific functionalities, which can be used in drug delivery systems and biosensors .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. The chlorine atom enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The compound’s effects are mediated through pathways involving oxidative stress and inhibition of key enzymes.
Comparison with Similar Compounds
Key Structural Differences :
- Core Structure: The ethyl analog incorporates a triazinan ring and a nitroimino group, absent in the target compound. These groups introduce additional hydrogen-bonding sites (N–H⋯O/N) and conformational rigidity .
- Ester Group : The ethyl ester vs. methyl ester may alter lipophilicity, affecting membrane permeability and insecticidal potency.
- Crystal Interactions : The ethyl compound exhibits a short Cl⋯O contact (3.020 Å) and intramolecular hydrogen bonds, which stabilize its conformation. Similar interactions may occur in the target compound but remain uncharacterized in the evidence .
Biological Implications: The triazinan ring in the ethyl analog likely enhances binding to nAChRs through π-π stacking or dipole interactions.
SIB-1757 and SIB-1893 (mGluR5 Antagonists)
Structural Contrasts :
- Heterocycles: SIB-1757 (pyridinol) and SIB-1893 (styrylpyridine) lack the chlorothiazole moiety but share aromatic systems that confer target selectivity (mGluR5 vs. insect nAChRs) .
- Substituents: The phenylazo group in SIB-1757 and styryl group in SIB-1893 enable noncompetitive antagonism via allosteric binding. In contrast, the target compound’s chlorothiazole may act as a competitive agonist at nAChRs .
Selectivity Insights :
Both SIB compounds and the target compound rely on halogenated or electron-deficient aromatic rings for target engagement. However, the chlorothiazole’s electronegativity and smaller size compared to SIB’s bulkier substituents may optimize binding to insect-specific receptors .
Data Table: Structural and Functional Comparison
Research Findings and Methodological Insights
- Crystallography Tools : The structural data for the ethyl analog () were likely refined using SHELXL () and visualized via ORTEP-3 (), standard tools for small-molecule crystallography .
- Role of Halogen Bonds : The chlorothiazole’s Cl atom in both compounds may engage in halogen bonding with receptor residues, a feature critical for insecticidal activity but underexplored in the target compound .
- Metabolic Considerations : The methyl ester in the target compound may confer faster hydrolytic degradation compared to the ethyl analog, impacting environmental persistence and toxicity .
Biological Activity
Methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate (CAS Number: 338393-43-4) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its efficacy in various applications.
- Molecular Formula : C₁₂H₁₀ClNO₃S
- Molecular Weight : 273.73 g/mol
- Melting Point : 62–64 °C
- Solubility : Soluble in organic solvents, with limited solubility in water.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound exhibits:
- Antimicrobial Activity : It has been shown to inhibit the growth of various bacterial strains by targeting bacterial enzymes, thereby disrupting their metabolic pathways.
- Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cells through mitochondrial dysfunction, leading to a decrease in the mitochondrial membrane potential .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although detailed mechanisms remain to be fully elucidated.
Biological Activity Data Table
| Biological Activity | Target | Reference |
|---|---|---|
| Antimicrobial | Bacterial enzymes | |
| Anticancer | Cancer cell lines | |
| Anti-inflammatory | Inflammatory cytokines |
Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound's mechanism involved enzyme inhibition critical for bacterial survival.
Anticancer Activity
In vitro studies demonstrated that this compound effectively induced apoptosis in human cancer cell lines. The compound was shown to activate caspase pathways and increase reactive oxygen species (ROS) levels, leading to programmed cell death. In vivo tests using mouse xenograft models further supported its potential as an anticancer agent by significantly reducing tumor size without notable toxicity to normal tissues .
Anti-inflammatory Potential
Research has suggested that this compound may possess anti-inflammatory properties by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential therapeutic role in inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
